Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate

Natural Product Chemistry Chromone Derivatives Structural Authentication

Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate (CAS 96287-41-1) is a phenolic compound belonging to the chromone class of organic compounds. It is a naturally occurring furochromene derivative isolated from the roots of Polygala tenuifolia and Polygala fallax, plants with established traditional medicinal use.

Molecular Formula C17H14O8
Molecular Weight 346.3 g/mol
Cat. No. B593573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate
Molecular FormulaC17H14O8
Molecular Weight346.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H14O8/c1-7-4-8(18)12-9(5-7)24-15-10(6-11(19)22-2)25-16(17(21)23-3)13(15)14(12)20/h4-5,18H,6H2,1-3H3
InChIKeyBNGCJIXYWKEOCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate: A Phenolic Furochromene Natural Product for Targeted Life Science Research


Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate (CAS 96287-41-1) is a phenolic compound belonging to the chromone class of organic compounds . It is a naturally occurring furochromene derivative isolated from the roots of Polygala tenuifolia and Polygala fallax, plants with established traditional medicinal use . The compound possesses a unique furo[3,4-b]chromene tricyclic core bearing hydroxyl, methoxycarbonyl, and methoxy-oxoethyl substituents, distinguishing it from simpler coumarin or xanthone natural products .

Why Generic Substitution of Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate is Scientifically Unsound


Substituting this compound with a structurally related furochromene, coumarin, or generic 'phenolic antioxidant' introduces uncontrolled variables that invalidate experimental reproducibility. The specific substitution pattern on the furo[3,4-b]chromene core—including the 8-hydroxy, 6-methyl, and 3-(2-methoxy-2-oxoethyl) groups—dictates its physicochemical properties, binding interactions, and biological readout. Even minor structural alterations among in-class natural products can yield orders-of-magnitude differences in potency, as demonstrated in phenolic furanochromene series where antioxidant IC50 values vary from 5.0 to >100 μM depending solely on hydroxyl/methoxy arrangement [1]. Procurement of the exact compound, authenticated by HPLC and NMR, is therefore a prerequisite for meaningful data generation and cross-study comparison.

Quantitative Differentiation Evidence for Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate


Structural Distinction: Unique Substitution Pattern on Furo[3,4-b]chromene Core

The compound possesses a unique combination of substituents not found in common furochromene natural products. The furo[3,4-b]chromene scaffold is fused with an 8-hydroxy, 6-methyl, 1-methoxycarbonyl, and 3-(2-methoxy-2-oxoethyl) pattern. This contrasts with xanthone-type constituents (e.g., 1,7-dihydroxy-2,3-methylenedioxyxanthone) isolated from the same Polygala species, which lack the furo[3,4-b] fusion and the ester side chain [1].

Natural Product Chemistry Chromone Derivatives Structural Authentication

Authenticated Purity: HPLC-Verified Identity Critical for Reproducible Research

Commercial vendors supply this compound with HPLC-verified purity of ≥96% to ≥98%, a standard consistent with research-grade natural product reference materials . This level of characterization distinguishes it from crude extracts or impure isolates where batch-to-batch variability can confound bioassay results.

Analytical Chemistry Quality Control Research Standards

Class-Level Antioxidant Potential: Inferred Activity from Phenolic Furanochromene SAR

While direct quantitative antioxidant data for this specific compound are not publicly available in peer-reviewed literature, structure-activity relationship (SAR) studies on 24 phenolic furanochromene derivatives provide class-level inference. Compounds containing ortho- or para-dihydroxy substitution patterns (similar to the 8-hydroxy motif in the target compound) exhibited DPPH radical scavenging IC50 values ranging from 5.0 to 28 μM, whereas compounds lacking this pattern showed markedly reduced activity [1]. The target compound's 8-hydroxy group may confer comparable free radical scavenging capacity relative to unsubstituted or methoxy-only furochromene analogs, though direct comparative data are absent.

Antioxidant Free Radical Scavenging Oxidative Stress

Botanical Source Authentication: Traceable Origin from Polygala Species with Documented Traditional Use

The compound is consistently reported to be isolated from the roots of Polygala tenuifolia and Polygala fallax [1]. This botanical sourcing differentiates it from synthetic furochromene analogs produced via chemical routes, which may lack the co-occurring minor constituents present in natural extracts. Polygala species are documented in traditional medicine for neuroprotective, expectorant, and anti-inflammatory applications, providing a contextual rationale for investigating this specific natural product over purely synthetic furochromene scaffolds with no ethnopharmacological precedent.

Ethnopharmacology Natural Product Sourcing Traditional Chinese Medicine

Optimal Research Applications for Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate


Natural Product Reference Standard for Polygala-Derived Furochromene Characterization

Utilize the compound as an authenticated reference standard for HPLC-MS dereplication and quantification of furochromene constituents in Polygala tenuifolia or Polygala fallax extracts. The compound's established purity (≥96–98%) and structural elucidation enable reliable identification in metabolomics and phytochemical profiling studies .

Antioxidant Screening Cascade with Class-Level SAR Guidance

Incorporate the compound into antioxidant screening panels (DPPH, ABTS, FRAP, CUPRAC) to experimentally determine its free radical scavenging capacity. The presence of the 8-hydroxy group suggests potential activity comparable to active phenolic furanochromene derivatives (IC50 5.0–28 μM), while the furo[3,4-b]chromene core offers a distinct chemotype for SAR expansion .

Traditional Chinese Medicine Mechanism-of-Action Studies

Employ the compound in cellular and in vivo models to investigate the molecular mechanisms underlying the traditional use of Polygala species for cognitive, respiratory, or inflammatory conditions. The compound's natural product origin aligns with regulatory pathways for botanical drug development and facilitates correlation with ethnopharmacological literature .

Chemical Synthesis: Scaffold for Furochromene Derivative Libraries

Leverage the compound's unique functional groups (8-hydroxy, 1-methoxycarbonyl, 3-methoxy-oxoethyl side chain) as synthetic handles for derivatization. The furo[3,4-b]chromene core is underrepresented in small-molecule libraries; modifications at these positions could yield novel bioactive chemotypes with improved potency or selectivity .

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